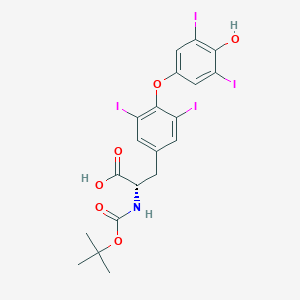
(2r,3s)-3-Phenylisoserine ethyl ester
Vue d'ensemble
Description
(2r,3s)-3-Phenylisoserine ethyl ester is a chiral compound with significant importance in the field of organic chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of taxol, a prominent anticancer drug. The compound’s unique stereochemistry makes it a valuable building block in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3s)-3-Phenylisoserine ethyl ester typically involves the stereoselective reduction of 2-keto-3-(N-benzoylamino)-3-phenylpropionic acid ethyl ester. This reduction can be achieved using microbial cultures or enzymatic processes, which offer high enantioselectivity and yield . The reaction conditions often include the use of specific microbial strains such as Hansenula polymorpha and Candida fabianii, which effectively reduce the keto group to the desired alcohol .
Industrial Production Methods
Industrial production of this compound involves large-scale microbial synthesis. The process is optimized to achieve high yields and enantiomeric excesses, making it suitable for pharmaceutical applications. The use of bioreactors and controlled fermentation conditions ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2r,3s)-3-Phenylisoserine ethyl ester undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different alcohol diastereomers.
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include microbial cultures for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions are typically mild, ensuring high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted esters, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Applications De Recherche Scientifique
(2r,3s)-3-Phenylisoserine ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzymatic reactions and microbial synthesis.
Medicine: It is a key intermediate in the synthesis of taxol and other anticancer drugs.
Mécanisme D'action
The mechanism of action of (2r,3s)-3-Phenylisoserine ethyl ester involves its role as an intermediate in enzymatic reactions. The compound interacts with specific enzymes, facilitating the reduction or oxidation of functional groups. Its molecular targets include various enzymes involved in the synthesis of complex molecules, such as those in the taxol biosynthesis pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2r,3s)-N-Benzoyl-3-phenylisoserine ethyl ester
- (2s,3r)-3-Phenylisoserine ethyl ester
- (2r,3s)-3-(4-Methoxyphenyl)isoserine ethyl ester
Uniqueness
(2r,3s)-3-Phenylisoserine ethyl ester is unique due to its specific stereochemistry, which makes it highly valuable in the synthesis of enantiomerically pure pharmaceuticals. Its ability to undergo selective reactions with high enantioselectivity sets it apart from other similar compounds .
Propriétés
IUPAC Name |
ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYPODQNLLWXJG-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)





![3-Imidazo[1,2-a]pyridin-3-yl-4-[1,2,3,4-tetrahydro-2-(1-piperidinylcarbonyl)pyrrolo[3,2,1-jk][1,4]benzodiazepin-7-yl]-1H-pyrrole-2,5-dione](/img/structure/B41134.png)

![(+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/structure/B41137.png)




